3,4-Diacetylhexane-2,5-dione

Descripción

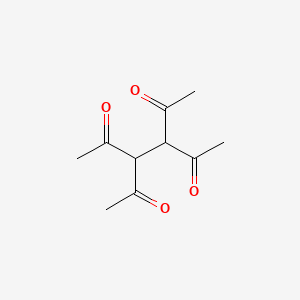

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,4-diacetylhexane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-5(11)9(6(2)12)10(7(3)13)8(4)14/h9-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSKRBHOAJUMOKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(C(=O)C)C(=O)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60198270 | |

| Record name | 3,4-Diacetylhexane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5027-32-7 | |

| Record name | 3,4-Diacetyl-2,5-hexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5027-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Diacetylhexane-2,5-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005027327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraacetylethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Diacetylhexane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-diacetylhexane-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.381 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-Diacetyl-2,5-hexanedione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJ6RVQ86SM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Perspective of 3,4 Diacetylhexane 2,5 Dione Research

Evolution of Research Focus and Methodologies

The research focus on polycarbonyl compounds, including 3,4-diacetylhexane-2,5-dione, has evolved significantly since their initial discovery. Early research into aliphatic polyketones began as early as the 1940s, with a focus on polymerization under extreme conditions. rug.nl For discrete molecules like this compound, the focus shifted from mere synthesis to its application as a versatile precursor in organic reactions. rsc.org

Methodologies for its synthesis and use have also advanced. While classical methods relied on stoichiometric oxidants, newer approaches have sought more efficient and environmentally benign pathways. For example, the dimerization of 1,3-dicarbonyl compounds can be achieved using ceric ammonium (B1175870) nitrate, with modern adaptations employing ultrasound to improve yields. researchgate.netresearchgate.net The evolution in research is most evident in how the compound is utilized. Initially a chemical curiosity, it is now recognized as a valuable building block. Its 1,4-dicarbonyl-like functionality, when in its bis-enol form, makes it an ideal substrate for condensation reactions, most notably the Paal-Knorr synthesis to create complex heterocyclic structures. tandfonline.comtandfonline.comwikipedia.org Furthermore, its ability to act as a bis-bidentate ligand has opened new avenues in coordination chemistry for the construction of polynuclear metal complexes. researchgate.netgrafiati.com

Significance of 3,4 Diacetylhexane 2,5 Dione in Contemporary Organic Chemistry

Role as a Versatile Synthetic Intermediate and Building Block

The chemical structure of this compound, which contains four carbonyl groups, imparts significant reactivity, making it a valuable and versatile building block in organic synthesis. ontosight.ai The presence of these ketone and dione (B5365651) functional groups allows the compound to readily participate in a variety of chemical transformations, including nucleophilic additions and condensation reactions. ontosight.ai

A primary application of this compound is in the synthesis of heterocyclic compounds, particularly substituted pyrroles. tandfonline.comtandfonline.com It serves as a key precursor in the Paal-Knorr pyrrole synthesis, a classic and attractive method for preparing these important N-heterocycles. tandfonline.com In this reaction, this compound undergoes a complex cyclization reaction with primary amines. tandfonline.comtandfonline.com This reaction can be modulated to produce a variety of functionalized pyrrole derivatives, demonstrating the compound's versatility. For instance, the reaction with primary amines can yield N-alkyl-3-acetyl-2,5-dimethylpyrroles and N-alkyl-3,4-diacetyl-2,5-dimethylpyrroles. tandfonline.comresearchgate.net

The utility of this compound as a synthetic intermediate is highlighted in its reaction with various primary amines to produce a range of highly functionalized pyrroles, as detailed in the table below.

| Reactant Amine | Solvent | Resulting Pyrrole Derivative | Yield |

| Benzylamine | Water | N-Benzyl-3-acetyl-2,5-dimethylpyrrole tandfonline.com | 71% tandfonline.com |

| Benzylamine | Water | 1-Benzyl-3,4-diacetyl-2,5-dimethyl-1H-pyrrole tandfonline.com | 37% tandfonline.com |

| 4-Methylbenzylamine | Water | N-(4-Methylbenzyl)-3,4-diacetyl-2,5-dimethylpyrrole tandfonline.com | 14% tandfonline.com |

| Ethylamine | Water | N-Ethyl-3,4-diacetyl-2,5-dimethylpyrrole tandfonline.com | 10% tandfonline.com |

| 2-Chlorobenzylamine | Water | N-1-(2-Chlorobenzyl)-3,4-diacetyl-2,5-dimethylpyrrole tandfonline.com | 8% tandfonline.com |

Relevance in the Context of Green Chemistry Initiatives

In recent years, this compound has gained relevance in research focused on sustainable chemical practices. Green chemistry initiatives aim to develop chemical processes that are more environmentally friendly, for example by using less hazardous solvents and increasing energy efficiency. tandfonline.com The synthesis of pyrroles from this compound aligns with these goals.

Traditionally, organic reactions like the Paal-Knorr synthesis are conducted in organic solvents. However, research has demonstrated that the reaction between this compound and primary amines can be performed effectively in boiling water. tandfonline.comtandfonline.com Water is an ideal green solvent as it is inexpensive, non-toxic, and non-flammable compared to conventional organic solvents. tandfonline.com The ability to use water as a medium for these reactions simplifies the process and reduces environmental impact. tandfonline.com

Furthermore, advancements have shown that the dimerization of 1,3-dicarbonyl compounds to produce tetracarbonyl derivatives like this compound can be achieved in aqueous media. tandfonline.com The use of ultrasound as an alternative energy source in this synthesis has been shown to significantly increase the reaction yield (from 51% in silent conditions to 87% with ultrasound) and decrease reaction time. tandfonline.com Following this, the subsequent Paal-Knorr reaction to form highly substituted pyrroles can proceed in water without the need for a catalyst. tandfonline.com This two-step protocol, utilizing water as a solvent and an energy-efficient method, represents a significant improvement over classical methodologies and a move toward greener chemical synthesis. tandfonline.comresearchgate.net

Oxidative Dimerization Strategies

Oxidative dimerization represents a primary class of synthetic methods for creating this compound from acetylacetone (B45752). These strategies involve the formation of a carbon-carbon bond between two acetylacetone molecules through the removal of electrons, which can be achieved via chemical or electrochemical means.

Chemical oxidants are frequently employed to facilitate the dimerization of acetylacetone. This approach involves the generation of acetylacetonyl radicals, which then couple to form the desired product.

Cerium(IV) salts, such as Ceric Ammonium (B1175870) Nitrate (CAN), are effective one-electron oxidants for generating carbon-centered radicals from 1,3-dicarbonyl compounds like acetylacetone. rsc.orgrsc.org The reaction is believed to proceed via a ligand-to-metal charge transfer (LMCT) mechanism.

Limitations: Despite its effectiveness, this method has notable limitations. The use of cerium(IV) salts can be cost-intensive. tuwien.at Furthermore, the reaction may require specific apparatus and careful control of conditions, adding to its complexity. tuwien.at While CAN is soluble in common organic solvents and can lead to high product yields under mild conditions, the cost remains a significant drawback for large-scale synthesis. rsc.orgtuwien.at

| Oxidant | Key Features | Limitations |

| Cerium(IV) Salts (e.g., CAN) | Effective one-electron oxidant, mild reaction conditions, good yields. rsc.org | High cost, potential for complex apparatus. tuwien.at |

Electrochemical methods provide an alternative to chemical oxidants for the dimerization of acetylacetone. tuwien.at This technique involves the anodic oxidation of acetylacetone to generate the necessary radical intermediates. High yields of up to 90% have been reported for the synthesis of this compound using this approach, particularly when mediated by sodium iodide. researchgate.netresearchgate.net The electrolysis is typically performed in a solvent like alcohol-water, and the process can be more controlled than chemical oxidation. orgsyn.org However, like the cerium-mediated route, it can be difficult to apply due to the specialized apparatus required for the electrochemical reaction. tuwien.at

A common and well-documented method for synthesizing this compound involves a two-step process starting with the formation of sodium acetylacetonate (B107027). tuwien.atorgsyn.org

Step 1: Formation of Sodium Acetylacetonate Acetylacetone is deprotonated by a base, typically sodium hydroxide (B78521) or sodium hydride, in a suitable solvent like methanol (B129727) or diethyl ether to form the sodium salt. tuwien.atorgsyn.org

Step 2: Oxidative Coupling with Iodine The resulting sodium acetylacetonate is then treated with iodine. orgsyn.org The iodine acts as an oxidizing agent, facilitating a radical coupling mechanism to form the dimer, this compound, as a white solid. tuwien.at This method has been reported to produce yields of around 35%. tuwien.at A detailed procedure involves suspending anhydrous sodium acetylacetonate in ether and adding a solution of iodine in ether dropwise. orgsyn.org

| Reactants | Product | Reported Yield | Reference |

| Sodium Acetylacetonate, Iodine | This compound | 35% | tuwien.at |

| Acetylacetone, Sodium Hydroxide, Iodine | This compound | Not specified | orgsyn.org |

Alternative Synthetic Routes

Beyond the dimerization of acetylacetone, other synthetic pathways have been developed.

An alternative route to this compound is through the Wurtz-like self-condensation of an α-halo ketone. researchgate.net Specifically, 3-chloropentane-2,4-dione (B157559) can be used as the starting material. researchgate.netthieme-connect.comresearchgate.net In this reaction, a condensation agent such as a Zinc-Iodine (Zn-I₂) couple is used to promote the coupling of two molecules of the α-halo ketone, resulting in the formation of the symmetrical 1,4-diketone product. researchgate.netthieme-connect.com This method provides a direct one-step preparation of symmetrical 1,4-diketones from their corresponding α-halo precursors. thieme-connect.com

Spectroscopic Techniques

The structural elucidation and study of tautomeric forms of this compound rely heavily on various spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide critical insights into the molecule's connectivity, chemical environment, and the nature of its functional groups, particularly concerning the prevalent enol form stabilized by intramolecular hydrogen bonding.

NMR spectroscopy is a powerful tool for determining the detailed structure of this compound in solution. Both proton (¹H) and carbon-13 (¹³C) NMR spectra offer definitive evidence for its predominant tautomeric form.

Analysis of this compound in a deuterated chloroform (B151607) (CDCl₃) solvent reveals a structure that is highly symmetrical and exists almost exclusively as the dienol tautomer. tandfonline.comtuwien.at

The ¹H NMR spectrum displays a very characteristic signal at approximately 16.79 ppm. tandfonline.com This significant downfield shift is indicative of a strongly deshielded proton involved in an intramolecular hydrogen bond, a hallmark of the enolic form of β-dicarbonyl compounds. The spectrum also shows singlets for two types of methyl protons. tandfonline.com

The ¹³C NMR spectrum further supports the dienol structure. It shows distinct signals for the methyl carbons, the methine carbon, the enolic carbon, and the carbonyl carbon. tandfonline.com Theoretical calculations have shown a high degree of accuracy when compared to these experimental NMR results. tuwien.at

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃ Data sourced from Synthesis, 2007. tandfonline.com

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 16.79 | s | 1H | Enolic OH |

| 4.75 | s | 1H | CH |

| 2.35 | s | 6H | Acetyl CH₃ |

| 2.01 | s | 6H | Methyl CH₃ |

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃ Data sourced from Synthesis, 2007. tandfonline.com

| Chemical Shift (δ) ppm | Assignment |

| 201.2 | C=O (Ketone) |

| 192.9 | C=O (Enolized) |

| 108.3 | C=C (Enol) |

| 67.9 | CH |

| 31.0 | Acetyl CH₃ |

| 23.8 | Methyl CH₃ |

In solution, this compound demonstrates a strong preference for the dienol tautomer over the diketo form. tuwien.at The presence of a single, sharp enolic proton signal at 16.79 ppm in the ¹H NMR spectrum, along with the absence of signals corresponding to the diketo tautomer, confirms that the equilibrium lies heavily towards the enol form. tandfonline.com

Theoretical investigations corroborate these experimental findings, indicating that the dienol conformation is significantly more stable than the keto-enol or diketo forms. tuwien.at Calculations predict that the concentration of the diketone is exceedingly low, which is consistent with the lack of any significant signals for the diketo form in both ¹H and ¹³C NMR spectra. tuwien.at The stability of the dienol form is attributed to the formation of a conjugated system and strong intramolecular hydrogen bonds.

IR spectroscopy provides valuable information about the functional groups present in the molecule, particularly the carbonyl (C=O) and hydroxyl (O-H) groups, which are directly involved in the keto-enol tautomerism.

In the solid state, this compound has been characterized using Attenuated Total Reflectance (ATR) IR spectroscopy. tuwien.at Spectra obtained from KBr pellets also provide insight into the solid-state structure. tandfonline.comnih.gov The data from these analyses are consistent with the molecule existing in the hydrogen-bonded dienol form.

Key vibrational bands observed in the solid-state IR spectrum are detailed below.

Table 3: Solid-State IR (KBr) Spectral Data for this compound Data sourced from Synthesis, 2007. tandfonline.com

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3007 | O-H stretch (intramolecularly H-bonded) | |

| 2971, 2927 | C-H stretch | |

| 1600 | C=O and C=C stretching (conjugated system) | |

| 1410 | C-H bend | |

| 1254 | C-O stretch |

The IR spectrum of this compound is dominated by features of its stable dienol tautomer. tandfonline.comtuwien.at

The hydroxyl (O-H) stretching frequency appears as a broad band around 3007 cm⁻¹. tandfonline.com The broad nature and relatively low frequency are characteristic of a hydroxyl group involved in strong intramolecular hydrogen bonding, which is consistent with the NMR data.

The carbonyl (C=O) stretching frequency is observed at a significantly lower wavenumber, around 1600 cm⁻¹, where it overlaps with the C=C stretching vibration of the enol. tandfonline.com In a typical, non-conjugated ketone, the C=O stretch appears around 1715 cm⁻¹. The shift to 1600 cm⁻¹ is a direct consequence of conjugation with the C=C double bond and the strong intramolecular hydrogen bond, which weakens the C=O double bond. Experimental IR data show no significant signals that would correspond to the carbonyl functionalities of a diketone, further confirming the predominance of the enol form. tuwien.at

Crystallographic Studies

Single Crystal X-Ray Diffraction Analysis

Crystal Packing and Intermolecular Interactions

In its crystalline form, the molecule adopts a conformation where the two β-diketone fragments are oriented nearly perpendicular to each other. tuwien.at This is characterized by a C(2)-C(3)-C(3A)-C(4A) torsion angle of approximately 90.3°. tuwien.at This perpendicular arrangement prevents electronic conjugation between the two planar β-diketone systems. tuwien.at The bond distance between the central carbon atoms, C(3) and C(3A), is 1.494 Å, which is indicative of a standard single bond. tuwien.at

A dominant feature of the molecule's structure is the presence of strong intramolecular hydrogen bonds within each of the β-diketone moieties, which exist in the enol tautomeric form. tuwien.at These hydrogen bridges result in the formation of nearly planar six-membered rings. tuwien.at The distance for the C(2)-C(3) bond is reported as 1.398 Å, a length intermediate between a typical single and double bond, which is consistent with the delocalization of electrons within the enol ring. tuwien.at

| Parameter | Atoms Involved | Value | Significance |

|---|---|---|---|

| Torsion Angle | C(2)-C(3)-C(3A)-C(4A) | 90.3° | Indicates perpendicular orientation of the two β-diketone units. tuwien.at |

| Bond Length | C(3)-C(3A) | 1.494 Å | Confirms a single bond between the central carbons. tuwien.at |

| Bond Length | C(2)-C(3) | 1.398 Å | Intermediate length suggests electron delocalization within the enol ring. tuwien.at |

The crystal packing is characterized by the stacking of these discrete molecules. tuwien.at Notably, analysis of the crystal structure indicates an absence of significant intermolecular hydrogen-bridging interactions. tuwien.at The stability of the crystal lattice is therefore attributed to weaker forces. While not explicitly detailed for this specific compound in the available literature, the packing in structurally related molecules is often governed by a combination of van der Waals forces and weak C–H···O interactions. mdpi.com These non-covalent forces, although individually weak, collectively contribute to the cohesion and three-dimensional arrangement of the molecules in the crystal.

| Interaction Type | Description | Evidence/Inference |

|---|---|---|

| Hydrogen Bonding (Intermolecular) | No significant intermolecular hydrogen-bridging interactions are observed. | Explicitly stated in crystallographic studies. tuwien.at |

| Molecular Stacking | Molecules are arranged in a stacked fashion within the crystal lattice. | Observed in the crystal packing arrangement. tuwien.at |

| Van der Waals Forces | Likely the primary forces contributing to crystal lattice stability. | Inferred as necessary for crystal cohesion in the absence of stronger interactions. |

| C–H···O Interactions | Potential weak interactions between hydrogen atoms on methyl groups and oxygen atoms of adjacent molecules. | Inferred from analysis of similar compounds where such contacts are the shortest intermolecular interactions. mdpi.com |

Tautomerism and Conformational Analysis of 3,4 Diacetylhexane 2,5 Dione

Keto-Enol Tautomerism Equilibrium

The phenomenon of tautomerism involves the chemical equilibrium between two or more interconverting constitutional isomers, known as tautomers. In the case of β-dicarbonyl compounds like 3,4-Diacetylhexane-2,5-dione, also known as tetraacetylethane (TAE), the most significant tautomeric relationship is the keto-enol equilibrium. libretexts.orglibretexts.org This process involves the migration of a proton and the shifting of bonding electrons. While many simple aldehydes and ketones exist predominantly in their keto form at equilibrium, the stability of the enol tautomer can be significantly enhanced by factors such as conjugation, aromaticity, and particularly, intramolecular hydrogen bonding. libretexts.orgmasterorganicchemistry.comyoutube.com

Theoretical calculations for this compound have explored the geometries of the keto-keto and various enol-keto tautomers, comparing them with the enol-enol tautomer. ubc.caubc.ca These studies consistently show that the enol-enol form is the most stable, a finding strongly supported by experimental evidence. ubc.ca

Experimental Evidence for Predominant Enol Conformation

Experimental studies provide compelling evidence that this compound predominantly exists in the cis-enol conformation. ubc.ca This stability is largely attributed to the formation of a strong intramolecular hydrogen bond. masterorganicchemistry.comubc.ca Spectroscopic data, including Fourier transform infrared (FT-IR) and Fourier transform Raman (FT-Raman) spectra, along with 1H NMR spectroscopy, confirm this preference. ubc.ca For instance, the 1H NMR spectrum in CDCl3 shows a characteristic signal for the enolic proton at a significant downfield chemical shift (δ 16.81 ppm), which is indicative of a strong hydrogen bond. ubc.ca

Furthermore, X-ray and neutron diffraction studies corroborate these findings, revealing a very short O···O distance in the range of 2.42–2.45 Å, which is characteristic of a strong intramolecular hydrogen bond. ubc.ca Theoretical calculations using density functional theory (DFT) also support the predominance of the enol-enol tautomer. ubc.caubc.ca

Comparison with Literature on Related β-Diketones

The tautomeric behavior of this compound can be better understood by comparing it with related β-diketones, most notably its parent molecule, acetylacetone (B45752) (AA), also known as 2,4-pentanedione. ubc.ca For many β-dicarbonyl compounds, the presence of an intramolecular hydrogen bond in the enol form provides significant stabilization. libretexts.orglibretexts.org In the case of 2,4-pentanedione, the enol form is present in about 85% abundance under normal conditions, stabilized by both conjugation and an intramolecular hydrogen bond. libretexts.orglibretexts.org

When comparing this compound (TAE) to acetylacetone (AA), it is observed that the substitution of an α-hydrogen atom in AA with an acetylacetone radical to form TAE leads to a strengthening of the hydrogen bond. ubc.ca The O···O distance in TAE is calculated to be approximately 0.05–0.06 Å shorter than that in AA. ubc.caubc.ca This increased hydrogen bond strength in TAE is a key factor in its overwhelming preference for the enol-enol conformation. The hydrogen bond strength in TAE is calculated to be about 17.3 kcal/mol per bond, which is approximately 1.4 kcal/mol more than that for acetylacetone. ubc.caubc.ca This enhanced stability of the enol form in TAE compared to simpler β-diketones highlights the significant influence of its unique molecular structure. ubc.ca

Conformational Preferences and Stability

The three-dimensional structure and conformational stability of this compound are dictated by a combination of factors, including the planarity of its constituent groups, the steric and electronic effects of its substituents, and the dominant influence of intramolecular hydrogen bonding. ubc.ca

Planarity of β-Diketone Groups and Perpendicular Arrangement

Crystallographic studies have shown that the molecular structure of this compound has a crystallographic symmetry of C2, but it closely approximates D2d symmetry. ubc.ca The molecule is composed of two essentially planar β-diketone moieties. ubc.ca A defining conformational feature is that these two planar halves are twisted nearly 90° relative to each other. ubc.ca This perpendicular arrangement minimizes steric hindrance between the two bulky acetylacetone fragments of the molecule. Theoretical calculations are consistent with this experimentally observed conformation. ubc.ca

Analysis of Bond Distances and Hybridization States

The strong intramolecular hydrogen bonding in this compound significantly influences its bond lengths and, by extension, the hybridization states of the atoms involved. The formation of the chelated enol ring leads to delocalization of π-electrons, resulting in bond lengths that are intermediate between typical single and double bonds. ubc.ca

Natural Bond Orbital (NBO) analysis has been used to study charge distributions and steric effects, indicating that steric effects are the primary reason for the increased hydrogen bond strength in TAE compared to acetylacetone. ubc.caubc.ca The calculated bond distances from DFT studies provide a quantitative look at the molecular geometry.

Below is a table comparing selected calculated bond distances of this compound (TAE) with its parent molecule, acetylacetone (AA).

| Parameter | TAE (Å) | AA (Å) |

|---|---|---|

| O···O | 2.464 | 2.520 |

| O-H | 1.012 | 1.004 |

| C-O | 1.326 | 1.319 |

| C=O | 1.272 | 1.277 |

| C-C (enol ring) | 1.407 | 1.412 |

| C=C (enol ring) | 1.385 | 1.380 |

Data sourced from DFT B3LYP/6-31G** calculations. ubc.ca

The shorter O···O distance in TAE compared to AA (2.464 Å vs. 2.520 Å) provides clear evidence of a stronger hydrogen bond. ubc.ca The bond lengths within the chelate ring (C-O, C=O, C-C, C=C) show the effects of electron delocalization characteristic of the enol form of β-diketones. ubc.ca

Reactivity and Reaction Mechanisms of 3,4 Diacetylhexane 2,5 Dione

Reactions with Primary Amines

The reaction of 3,4-diacetylhexane-2,5-dione with primary amines is a complex process that yields a mixture of several pyrrole (B145914) derivatives. rsc.orgresearchgate.net The distribution of these products is highly dependent on the reaction conditions, particularly the solvent and temperature. researchgate.netscispace.com The primary products isolated from this reaction are N-alkyl-3-acetyl-2,5-dimethylpyrroles, N-alkyl-3,4-diacetyl-2,5-dimethylpyrroles, and 2,5-Dimethyl-1H-pyrrol-3-yl-vinyl-acetamides. rsc.org

When this compound is reacted with various primary amines in boiling water, N-alkyl-3-acetyl-2,5-dimethylpyrroles are formed as the major products. rsc.orgresearchgate.net For instance, the reaction with benzylamine in boiling water produces N-benzyl-3-acetyl-2,5-dimethylpyrrole in a 71% yield. rsc.org This product is believed to form via the hydrolysis of an intermediate N-alkylacetamide derivative. scispace.com

Alongside the mono-acetylated pyrroles, small quantities of N-alkyl-3,4-diacetyl-2,5-dimethylpyrroles are also produced when the reaction is conducted in boiling water. rsc.orgresearchgate.net These compounds are the direct result of the Paal-Knorr cyclization between the tetraketone and a primary amine, where two molecules of water are eliminated to form the pyrrole ring without further rearrangement. scispace.com For example, reacting with benzylamine in boiling water yields 10% of N-benzyl-3,4-diacetyl-2,5-dimethylpyrrole. rsc.orgscispace.com

The third type of product isolated, particularly when the reaction is carried out in methanol (B129727) at room temperature, is the 2,5-Dimethyl-1H-pyrrol-3-yl-vinyl-acetamide derivatives. rsc.orgresearchgate.net These compounds are proposed to form from the N-alkyl-3,4-diacetyl-2,5-dimethylpyrrole intermediate, which is attacked by a second molecule of the primary amine. This is followed by an intramolecular acyl-transfer reaction, leading to the final acetamide (B32628) product. scispace.com

The choice of solvent has a profound effect on the distribution of products in the reaction between this compound and primary amines. rsc.orgresearchgate.net

In boiling water: The reaction favors the formation of N-alkyl-3-acetyl-2,5-dimethylpyrroles as the predominant product. The yields of N-alkyl-3,4-diacetyl-2,5-dimethylpyrroles and the acetamide derivatives are generally low. The reaction typically completes within 8 hours. scispace.com

In methanol at room temperature: The yields of N-alkyl-3,4-diacetyl-2,5-dimethylpyrroles and 2,5-dimethyl-1H-pyrrol-3-yl-vinyl-acetamides increase significantly compared to the reaction in water. rsc.orgresearchgate.net

The following table summarizes the product yields for the reaction of this compound with various primary amines in both boiling water and methanol at room temperature.

| Primary Amine (R-NH₂) | Solvent | N-Alkyl-3,4-diacetyl-2,5-dimethylpyrrole Yield (%) | N-Alkyl-3-acetyl-2,5-dimethylpyrrole Yield (%) | 2,5-Dimethyl-1H-pyrrol-3-yl-vinyl-acetamide Yield (%) |

|---|---|---|---|---|

| Benzylamine | Water | 10 | 71 | 12 |

| Methanol | 25 | 15 | 45 | |

| 4-Methylbenzylamine | Water | 14 | 73 | 8 |

| Methanol | 30 | 10 | 51 | |

| 4-Chlorobenzylamine | Water | 12 | 75 | 5 |

| Methanol | 28 | 13 | 49 | |

| 2-Chlorobenzylamine | Water | 11 | 79 | 4 |

| Methanol | 24 | 16 | 53 | |

| Ethylamine | Water | 5 | 82 | 6 |

| Methanol | 10 | 20 | 60 |

Data sourced from Yavari & Sabbaghan (2007). rsc.orgscispace.com

The formation of the pyrrole ring from this compound and primary amines proceeds via the classical Paal-Knorr synthesis mechanism. rsc.orgorgsyn.org This synthetic route is one of the most fundamental methods for preparing substituted pyrroles from 1,4-dicarbonyl compounds. orgsyn.orgresearchgate.net

The proposed mechanism begins with the nucleophilic attack of the primary amine on one of the carbonyl groups of the dione (B5365651) to form a hemiaminal intermediate. orgsyn.orgorgsyn.org This is followed by a second intramolecular attack by the amine on the second carbonyl group, leading to a cyclic 2,5-dihydroxytetrahydropyrrole derivative. orgsyn.org Subsequent dehydration (elimination of two water molecules) from this intermediate results in the formation of the aromatic N-substituted pyrrole ring. researchgate.net In the case of this compound, this initial cyclization leads to the N-alkyl-3,4-diacetyl-2,5-dimethylpyrrole product. scispace.com

Reactions with Hydrazine (B178648) and Derivatives

The reaction of 1,4-dicarbonyl compounds with hydrazine and its derivatives is a standard method for the synthesis of six-membered heterocyclic rings, specifically pyridazines. While direct studies on the reaction of this compound with hydrazine are not extensively detailed in the provided literature, the reaction can be inferred from the well-established reactivity of analogous 1,4-diketones.

For example, the reaction between acetonylacetone (2,5-hexanedione) and hydrazine hydrate (B1144303) is known to produce 3,6-dimethylpyridazine. electronicsandbooks.com This reaction involves the condensation of the bifunctional hydrazine with the two carbonyl groups at the 2- and 5-positions of the diketone, followed by cyclization and dehydration to form the stable pyridazine (B1198779) ring. electronicsandbooks.com

Given that this compound is a tetraketone with a 1,4-dicarbonyl relationship between the ketones at the 2- and 5-positions, it is expected to react with hydrazine in a similar manner. The two terminal carbonyl groups would react with the two nitrogen atoms of hydrazine, leading to the formation of a dihydropyridazine intermediate which then aromatizes. The two acetyl groups at the 3- and 4-positions would remain as substituents on the resulting pyridazine ring. Therefore, the predicted product of the reaction between this compound and hydrazine would be 4,5-diacetyl-3,6-dimethylpyridazine.

Reactions with Orthoesters and Aromatic Aldehydes

Information regarding the specific reactions of this compound with orthoesters and aromatic aldehydes to form the target compounds as outlined below is not available in the reviewed scientific literature. The following sections are based on the provided outline, for which specific supporting research could not be located.

No specific literature was found describing the reaction of this compound with orthoesters and aromatic aldehydes leading to the formation of Furo(3,4-b)tropylium salts.

The synthesis of 2,5-dimethyl-3,4-diacetylfurane from this compound is not described in the surveyed literature. The synthesis of substituted furans often involves the Paal-Knorr furan (B31954) synthesis from 1,4-dicarbonyl compounds, which is not the starting material .

Reactions with Dimethyl Acetylenedicarboxylate (DMAD) in the Presence of Triphenylphosphine

The reaction of this compound with dimethyl acetylenedicarboxylate (DMAD) in the presence of triphenylphosphine is a notable example of an intramolecular Wittig reaction. This reaction does not lead to a heterocyclic furan or pyrazole (B372694), but instead to a carbocyclic cyclopentene (B43876) derivative. The reaction proceeds via a diastereoselective intramolecular Wittig reaction to produce the cyclopentene product in good yield.

The proposed mechanism involves the initial formation of a phosphorus ylide from the reaction of triphenylphosphine with DMAD. This ylide then reacts with the tetraketone. The resulting intermediate undergoes a diastereoselective intramolecular Wittig reaction, where one of the ketone carbonyls reacts with the ylide functionality to form a five-membered ring, yielding a substituted cyclopentene and triphenylphosphine oxide as a byproduct.

Table 1: Summary of Reactivity of this compound

| Reactant(s) | Product Type | Reaction Details |

|---|---|---|

| Hydrazine | Dipyrazolyl derivative | Cyclocondensation with the two 1,3-dicarbonyl units. |

| Dimethyl Acetylenedicarboxylate (DMAD) + Triphenylphosphine | Cyclopentene derivative | Diastereoselective intramolecular Wittig reaction. |

Diastereoselective Intramolecular Wittig Reaction

A notable reaction involving this compound is its participation in a diastereoselective intramolecular Wittig reaction. thieme-connect.comd-nb.info This process occurs when this compound reacts with dimethyl acetylenedicarboxylate (DMAD) in the presence of triphenylphosphine. thieme-connect.comd-nb.info The reaction proceeds through a complex mechanism where a phosphonium ylide intermediate is formed, which then undergoes an intramolecular cyclization. The stereochemical outcome of this cyclization is controlled, leading to a specific diastereomer of the resulting product. This type of reaction highlights the utility of the Wittig reaction in constructing complex cyclic systems from acyclic precursors. thieme-connect.comd-nb.info

Formation of Cyclopentene Derivatives

The aforementioned intramolecular Wittig reaction serves as a direct method for synthesizing highly functionalized cyclopentene derivatives from this compound. thieme-connect.comd-nb.info The reaction between the tetraketone, triphenylphosphine, and dimethyl acetylenedicarboxylate results in the formation of a cyclopentene derivative in good yield. thieme-connect.comd-nb.info This transformation is significant as it constructs a five-membered ring embedded with multiple functional groups, originating from both the tetraketone and the acetylenic ester. This one-pot synthesis provides an efficient route to complex molecules that can serve as building blocks for further synthetic endeavors. thieme-connect.comd-nb.info

Coordination Chemistry of this compound

The coordination chemistry of this compound is rich and varied, owing to its ability to act as a multidentate ligand capable of bridging multiple metal centers.

As a β-Dicarbonyl Based Ligand

This compound is a classic example of a β-dicarbonyl compound. In the solid state, it exists predominantly in its dienol form. researchgate.net Upon deprotonation, it forms a dianion (tae²⁻), which is a versatile chelating and bridging ligand. cdnsciencepub.com The two sets of β-dicarbonyl moieties can each coordinate to a metal ion, allowing the ligand to act as a bridge between two metal centers, forming dinuclear or polynuclear complexes. cdnsciencepub.comresearchgate.net

Formation of Metal Complexes (e.g., Aluminum, Copper, Yttrium)

The dianion of tetraacetylethane has been shown to form stable complexes with a wide range of metals.

Aluminum: A notable example includes a star-shaped tetranuclear complex where a central aluminum(III) ion is bridged to three ruthenium(III) centers via three tetraacetylethanate ligands. researchgate.net

Copper: Numerous dinuclear copper(II) complexes have been synthesized where the tetraacetylethanate dianion acts as a bridging ligand. researchgate.netcdnsciencepub.comumz.ac.ir These complexes often incorporate other auxiliary ligands, such as 2,2'-dipyridylamine, to complete the coordination sphere of the copper ions. cdnsciencepub.comresearchgate.net

Yttrium: The formation of complexes with lanthanide ions, including yttrium(III), has also been documented, showcasing the ligand's broad coordination capabilities. chemistry-chemists.comtuwien.at

Synthesis of Dinuclear Metal Complexes with Tris(3-alkylpyrazolyl)borate Capping Ligands (e.g., Cobalt(II), Nickel(II))

A well-defined strategy for creating discrete dinuclear complexes involves using the tetraacetylethanate dianion (tae²⁻) as a bridging ligand and a bulky, tripodal tris(pyrazolyl)borate (Tp) ligand to act as a "capping" agent. The capping ligand coordinates to three sites on the metal ion, preventing further polymerization and allowing for the isolation of well-defined dinuclear structures. cdnsciencepub.com

The reaction of mononuclear complexes like TpCyCoCl or TpNpNiCl with this compound (H₂tae) in the presence of a base yields dinuclear complexes. cdnsciencepub.com In these structures, the tae²⁻ ligand bridges two metal centers (Co(II) or Ni(II)), each of which is capped by a tris(3-alkylpyrazolyl)borate ligand. cdnsciencepub.com

| Complex Name | Metal Ion | Capping Ligand | Formula |

|---|---|---|---|

| (μ-3,4-diacetylhexa-2,4-diene-2,5-diolato)bis{[tris(3-cyclohexyl-1H-pyrazol-1-yl)borato]cobalt(II)} | Cobalt(II) | Tris(3-cyclohexylpyrazolyl)borate (TpCy) | [Co₂(TpCy)₂(tae)] |

| (μ-3,4-diacetylhexa-2,4-diene-2,5-diolato)bis{[tris(3-neopentyl-1H-pyrazol-1-yl)borato]nickel(II)} | Nickel(II) | Tris(3-neopentylpyrazolyl)borate (TpNp) | [Ni₂(TpNp)₂(tae)] |

Data sourced from ResearchGate. cdnsciencepub.com

Metal-Organic Frameworks (MOFs) Synthesis

While not a conventional linker itself, this compound serves as a key precursor in the synthesis of more complex, ditopic ligands used for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. rwth-aachen.de For instance, it can be reacted with hydrazine to form a pyrazole-containing ligand that possesses both N-coordinating sites (the pyrazole) and O-coordinating sites (the remaining acetylacetone (B45752) moiety). rwth-aachen.de This bifunctional ligand can then be used to build up extended networks with metal ions. Additionally, tetraacetylethane has been used in the synthesis of ligands for copper cluster-based MOFs, which have shown promise as electrocatalysts. faiusr.com Early work also demonstrated that it could react with metal ions like Ni(II) to form coordination polymers. acs.org

4

This compound, also known as tetraacetylethane, is a versatile ligand in coordination chemistry. It exists in equilibrium with its enol tautomer, 3,4-diacetyl-3-hexene-2,5-dione. In its deprotonated form, this bis(β-diketonate) ligand offers two distinct chelation sites, enabling it to bridge metal centers and form extended coordination polymers. The reactivity of this ligand has been explored to construct both one-dimensional chains and two-dimensional networks, exhibiting coordination behavior that is analogous in some respects to dicarboxylate linkers.

1 One-Dimensional Coordination Polymers

The formation of one-dimensional coordination polymers using the dianion of this compound as a linker has been demonstrated. In these structures, the bis(β-diketonate) ligand bridges metal centers to create linear chains.

A notable example involves the reaction of 3,4-diacetyl-2,5-dioxohexane with zinc(II) nitrate in a solvent mixture of dimethylformamide (DMF) and chloroform (B151607). This reaction, in the presence of triethylamine as a base to deprotonate the ligand, yields the one-dimensional coordination polymer {[Zn(L)(DMF)]}∞ (where L represents the dianion of the ligand) rsc.org.

In this structure, each zinc(II) ion is coordinated by one molecule of the bis(β-diketonate) ligand and one molecule of DMF. The ligand acts as a bridge between adjacent zinc centers, with each of its two β-diketonate moieties chelating to a different metal ion. This bridging coordination mode results in the formation of an infinite one-dimensional chain. The coordination environment around each zinc ion is completed by the oxygen atom from a DMF molecule.

Table 1: Synthesis and Structural Features of a One-Dimensional Coordination Polymer of this compound

| Metal Ion | Ligand Precursor | Solvent System | Resulting Polymer | Coordination Geometry of Metal | Bridging Mode of Ligand |

| Zn(II) | 3,4-diacetyl-2,5-dioxohexane | DMF/Chloroform | {[Zn(L)(DMF)]}∞ | Not specified in detail | Bridging between two metal centers |

2 Two-Dimensional Networks and Analogous Behavior to Dicarboxylates

The utility of this compound as a building block for coordination polymers extends to the formation of two-dimensional networks. Research has shown that under different solvent conditions, this ligand can facilitate the assembly of more complex, layered structures. These findings are significant as they represent the first structurally characterized network structures based on bis(β-diketonate) ligands and highlight their functional similarity to dicarboxylates, which are widely used linkers in the construction of metal-organic frameworks rsc.org.

For instance, when the reaction between zinc(II) nitrate and 3,4-diacetyl-2,5-dioxohexane is conducted in methanol with triethylamine, two-dimensional coordination polymers are formed rsc.org. One such structure is {[Zn2(L)2(MeOH)2]}∞. In this network, the fundamental building unit is a dinuclear zinc species, Zn2(μ-β-diketonate)2(β-diketonate)2, which are then interlinked to form the two-dimensional sheets rsc.org.

A similar two-dimensional network, {[Cd2(L)2(H2O)2]}∞, was synthesized using cadmium(II) nitrate in methanol. This demonstrates that the formation of such networks is not limited to a single metal ion rsc.org.

The ability of the deprotonated this compound ligand to bridge metal centers in a manner that leads to the formation of extended one- and two-dimensional structures is analogous to the role of dicarboxylate ligands like terephthalate or fumarate in metal-organic frameworks. Both classes of ligands possess two distinct coordination sites that can bind to metal ions, thereby propagating a polymeric network. The flexibility of the carbon backbone in this compound allows for different spatial arrangements of the coordination sites, which in turn influences the dimensionality and topology of the resulting coordination polymer.

Table 2: Examples of Two-Dimensional Coordination Networks with this compound

| Metal Ion | Ligand Precursor | Solvent | Resulting Polymer | Structural Motif |

| Zn(II) | 3,4-diacetyl-2,5-dioxohexane | Methanol | {[Zn2(L)2(MeOH)2]}∞ | Interlinked Zn2(μ-β-diketonate)2(β-diketonate)2 dimers |

| Cd(II) | 3,4-diacetyl-2,5-dioxohexane | Methanol | {[Cd2(L)2(H2O)2]}∞ | Similar network structure to the zinc analogue |

Computational and Theoretical Investigations of 3,4 Diacetylhexane 2,5 Dione

Density Functional Theory (DFT) Calculations

DFT has proven to be a powerful tool for understanding the vibrational spectra and structural characteristics of 3,4-diacetylhexane-2,5-dione. ubc.caubc.ca Calculations have been instrumental in assigning vibrational frequencies from Fourier transform infrared and Fourier transform Raman spectra and in determining the stability of the compound's various tautomers. ubc.caubc.ca

Computational studies on this compound have been performed to analyze its molecular structure and properties. ubc.caubc.ca Such studies often employ molecular orbital theory, which is implemented in software packages like Gaussian. These calculations are fundamental to understanding the electronic transitions and reactivity of the molecule. For instance, the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for determining the electronic band gap, which provides insights into molecular charge transfer and polarizability. researchgate.net

Currently, there is no publicly available research that specifically details the use of plane waves theory with periodic boundary conditions, as implemented in software like CPMD (Car-Parrinello Molecular Dynamics), for the study of this compound. This methodology is more commonly applied to solid-state systems and materials science, whereas molecular studies of single molecules like TAE are typically conducted using Gaussian-type orbitals.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For studies on this compound and its derivatives, the hybrid functional B3LYP (Becke's three-parameter Lee-Yang-Parr) has been extensively used. ubc.caubc.caresearchgate.net This functional provides a good balance between computational cost and accuracy for many organic molecules.

The selection of the basis set is also critical. The 6-311++G(d,p) basis set, which is a triple-zeta basis set with diffuse functions and polarization functions on both heavy atoms and hydrogens, has been employed to accurately calculate properties such as hydrogen bond strength. ubc.caubc.ca Other studies have utilized the 6-31++G** basis set for geometry optimization and vibrational analysis in different solvents. researchgate.net The combination of the B3LYP functional with these Pople-style basis sets has been shown to yield results that are in good agreement with experimental data for related β-diketone systems. researchgate.netnih.gov

| Functional | Basis Set | Application in TAE Studies |

| B3LYP | 6-311++G | Calculation of hydrogen bond strength. ubc.caubc.ca |

| B3LYP | 6-31++G | Geometry optimization and vibrational analysis in solution. researchgate.net |

| BLYP | Not Specified | Comparative vibrational spectra analysis. ubc.caubc.ca |

A key aspect of computational studies on this compound is the full optimization of its molecular geometry. ubc.caresearchgate.net These optimizations are performed to find the lowest energy conformation of the molecule, which corresponds to its most stable structure. For TAE, this involves comparing the geometries of its different tautomers. ubc.ca The calculations have revealed that the dienol tautomer is significantly stabilized by strong intramolecular hydrogen bonds. ubc.caubc.ca The optimized geometrical parameters, such as bond lengths and angles, show an O---O distance of 2.464–2.505 Å, which is notably shorter than in the parent molecule, acetylacetone (B45752), indicating a stronger hydrogen bond. ubc.caubc.ca

Total Energy Calculations for Tautomers (Diketone, Keto-enol, Dienol)

This compound can exist in several tautomeric forms: a tetraketone form, a keto-enol form, and a dienol form. Theoretical calculations have been crucial in determining the relative stabilities of these tautomers. ubc.caresearchgate.net By calculating the total electronic energy of each optimized structure, researchers have concluded that the dienol form is the most stable tautomer. ubc.caresearchgate.net

This stability is attributed to the formation of two strong intramolecular hydrogen bonds, which create stable six-membered rings within the molecule. ubc.caresearchgate.net The hydrogen bond strength in the dienol tautomer of TAE has been calculated to be approximately 17.3 kcal/mol per bond (using the 6-311++G** basis set), which is about 1.4 kcal/mol stronger than that in acetylacetone. ubc.caubc.ca Even in solvents with high dielectric constants, the enol form remains more stable than the keto form. researchgate.net

Relative Stability of this compound Tautomers

Dienol: Most stable tautomer due to two strong intramolecular hydrogen bonds. ubc.caresearchgate.net

Keto-enol: Less stable than the dienol form. ubc.ca

Diketone (Tetraketone): The least stable of the tautomers. ubc.caresearchgate.net

Electronical Properties Studies

The electronic properties of this compound have been investigated using methods like Natural Bond Orbital (NBO) analysis. ubc.ca NBO analysis provides insights into the charge distribution, steric effects, and hyperconjugative interactions within the molecule. ubc.caresearchgate.net

For TAE, NBO studies have been used to understand the factors contributing to the strength of its intramolecular hydrogen bonds. ubc.ca The analysis of charge distributions, steric effects, and Wiberg bond orders in TAE compared to acetylacetone revealed that steric effects are the primary factor for the increased hydrogen bond strength in TAE. ubc.ca These electronic properties are fundamental to the reactivity of the molecule and its utility as a ligand in coordination chemistry. researchgate.net

Theoretical Studies in Atom Transfer Radical Polymerization (ATRP)

Role as a Potential Initiating Molecule

Theoretically, for a molecule to act as an initiator in a radical polymerization, it must be capable of generating radical species upon activation, typically through homolytic cleavage of a covalent bond. In the case of this compound, the central carbon-carbon single bond between the two acetyl-substituted carbons is the most likely candidate for such cleavage. Homolytic scission of this bond would yield two identical acyl-stabilized radicals.

Energy of Cleavage and Local Spin Densities

Upon homolytic cleavage, two 3-acetyl-2-oxobutyl radicals would be formed. The stability of these radicals is a key determinant of the initiation efficiency. The unpaired electron in such a radical would reside in a p-orbital on the carbon atom. The local spin density, which describes the spatial distribution of the unpaired electron, would be delocalized across the adjacent carbonyl groups. This delocalization, or resonance stabilization, would lower the energy of the radical, making its formation more favorable. The more delocalized the spin density, the more stable the radical. Computational modeling would be required to precisely map the spin density distribution and quantify the extent of stabilization in the 3-acetyl-2-oxobutyl radical.

Comparison with Conventional ATRP Initiators

Conventional ATRP initiators are typically alkyl halides that possess a labile carbon-halogen (C-X) bond. The BDE of this C-X bond is a critical parameter, as it must be weak enough to be reversibly cleaved by the transition-metal catalyst but not so weak as to lead to uncontrolled radical generation.

A comparison of the estimated C-C BDE of this compound with the C-X BDEs of common ATRP initiators highlights the theoretical challenges of its use. As shown in the table below, the BDEs for typical C-Br and C-Cl bonds in ATRP initiators are significantly lower than that of a typical C-C single bond.

| Conventional ATRP Initiator | Bond Type | Bond Dissociation Energy (kcal/mol) |

|---|---|---|

| Ethyl 2-bromoisobutyrate | C-Br | ~60-70 |

| Methyl 2-bromopropionate | C-Br | ~60-70 |

| 1-Phenylethyl bromide | C-Br | ~55-65 |

| Ethyl 2-chloroisobutyrate | C-Cl | ~70-80 |

| Methyl 2-chloropropionate | C-Cl | ~70-80 |

| Ethane (B1197151) (for general C-C comparison) | C-C | ~90 |

Note: The BDE values for ATRP initiators are approximate and can vary based on the specific molecule and the computational method used. The value for ethane is provided as a general reference for an unsubstituted C-C single bond. researchgate.netanu.edu.aunih.govresearchgate.netresearchgate.net

The significantly higher energy likely required to cleave the central C-C bond in this compound compared to the C-X bonds in conventional initiators suggests that it would not be an efficient thermal initiator for ATRP under typical reaction conditions. The activation energy for the initiation step would be prohibitively high, leading to a very slow or non-existent polymerization process. Furthermore, the mechanism of activation in ATRP is specifically designed for the reversible transfer of a halogen atom, a process not applicable to the homolytic cleavage of a C-C bond in this context. Therefore, from a theoretical standpoint, while this compound can conceptually form radicals, it is not a suitable candidate for a conventional ATRP initiator.

Applications of 3,4 Diacetylhexane 2,5 Dione in Advanced Synthesis

Synthesis of Complex Organic Molecules

The reactivity of 3,4-diacetylhexane-2,5-dione has been exploited in the synthesis of several classes of organic compounds, including functionalized pyrroles, pyrazole (B372694) derivatives, furan (B31954) derivatives, and cyclopentene (B43876) derivatives. These reactions often proceed through well-established mechanisms, such as the Paal-Knorr synthesis and intramolecular aldol (B89426) condensations.

The synthesis of functionalized pyrroles from this compound is a classic example of the Paal-Knorr pyrrole (B145914) synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. morressier.com In the case of this compound, its reaction with primary amines in boiling water leads to the formation of N-alkyl-3-acetyl-2,5-dimethylpyrroles as the major product. Small quantities of N-alkyl-3,4-diacetyl-2,5-dimethylpyrroles and 2,5-dimethyl-1H-pyrrol-3-yl-vinyl-acetamides are also observed. The yields of the diacetylated pyrrole and the acetamide (B32628) derivative can be increased by carrying out the reaction in methanol (B129727) at room temperature.

The general reaction scheme for the synthesis of functionalized pyrroles from this compound and primary amines is as follows:

Detailed Research Findings: The reaction of this compound with various primary amines has been studied, yielding a range of substituted pyrrole derivatives. The table below summarizes the synthesis of several N-substituted-3-acetyl-2,5-dimethylpyrroles.

| Primary Amine | Product | Yield (%) | Solvent | Temperature |

|---|---|---|---|---|

| Benzylamine | N-Benzyl-3-acetyl-2,5-dimethylpyrrole | 75 | Water | Boiling |

| 4-Chlorobenzylamine | N-(4-Chlorobenzyl)-3-acetyl-2,5-dimethylpyrrole | 81 | Water | Boiling |

| 2-Chlorobenzylamine | N-(2-Chlorobenzyl)-3-acetyl-2,5-dimethylpyrrole | 79 | Water | Boiling |

| Ethylamine | N-Ethyl-3-acetyl-2,5-dimethylpyrrole | 82 | Water | Boiling |

The mechanism of the Paal-Knorr pyrrole synthesis involves the initial formation of a hemiaminal upon attack of the amine on one of the carbonyl groups. Subsequent intramolecular attack of the amine on the second carbonyl group leads to a dihydroxytetrahydropyrrole intermediate, which then undergoes dehydration to yield the aromatic pyrrole ring. morressier.com

Pyrazole derivatives are another important class of heterocyclic compounds that can be synthesized from 1,3-dicarbonyl compounds and their analogues. The reaction of this compound with hydrazine (B178648) or its derivatives provides a direct route to substituted pyrazoles.

A notable example is the synthesis of 3,5,3',5'-tetramethyl-1H,1'H-[4,4']bipyrazole. This reaction utilizes this compound and hydrazine hydrate (B1144303). The bipyrazole structure is formed through the condensation of two molecules of hydrazine with the tetraketone, leading to the formation of two pyrazole rings linked at the 4 and 4' positions. Bipyrazoles are of significant interest in coordination chemistry as they can act as bridging ligands to create polynuclear metal complexes.

The reaction of this compound with hydrazine hydrate proceeds to form the corresponding bipyrazole, highlighting the utility of this tetraketone in constructing more complex heterocyclic systems.

The Paal-Knorr furan synthesis is a fundamental method for the preparation of furans, involving the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds. morressier.com Given that this compound is a 1,4-dicarbonyl compound, it can undergo this reaction to form a substituted furan.

The mechanism of the Paal-Knorr furan synthesis begins with the protonation of one carbonyl oxygen, which makes the carbonyl carbon more electrophilic. The enol form of the second carbonyl group then acts as a nucleophile, attacking the protonated carbonyl to form a cyclic hemiacetal. Subsequent dehydration of this intermediate under acidic conditions yields the furan ring.

The structure of this compound also lends itself to intramolecular aldol condensation reactions, which are a powerful tool for the formation of cyclic compounds. Under basic conditions, an enolate can be formed at one of the α-carbons, which can then attack another carbonyl group within the same molecule.

In the case of this compound, the formation of a five-membered ring is favored. The mechanism involves the deprotonation of a methyl group adjacent to one of the carbonyls to form an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of one of the acetyl groups at the 3- or 4-position. The resulting aldol addition product is a β-hydroxy ketone, which can then undergo dehydration (elimination of a water molecule) to form a stable α,β-unsaturated ketone, a cyclopentene derivative.

This intramolecular cyclization provides an efficient route to functionalized cyclopentenone structures, which are important intermediates in the synthesis of various natural products and biologically active molecules.

Materials Science and Supramolecular Chemistry

The ability of this compound to act as a ligand for metal ions has led to its use in the fields of materials science and supramolecular chemistry. The enol form of the compound is a bidentate ligand, capable of coordinating to a metal center through its two oxygen atoms. chemrxiv.org

This compound, in its deprotonated enol form, can act as a bis(β-diketonate) ligand. Such ligands are of great interest in the construction of coordination polymers and metal-organic frameworks (MOFs). These materials are characterized by their extended three-dimensional networks of metal ions or clusters bridged by organic ligands.

The tetraketone can coordinate to two different metal centers simultaneously, acting as a bridging ligand. This bridging capability is crucial for the formation of extended 3D structures. The specific geometry and connectivity of the resulting coordination polymer are influenced by the coordination preferences of the metal ion and the conformational flexibility of the ligand.

Research in this area has explored the use of N-donor-functionalized acetylacetones derived from tetraacetylethane to create heterobimetallic coordination polymers. By reacting this compound with substituted hydrazines, ligands containing both the β-diketonate moiety for metal chelation and additional donor atoms (like the nitrogens in a pyrazole ring) for further coordination can be synthesized. These multifunctional ligands can then be used to assemble complex 3D hybrid materials with potentially interesting magnetic, optical, or catalytic properties.

Crystal Engineering Applications

The application of this compound in crystal engineering primarily revolves around its synthetic modification into versatile ditopic ligands. These ligands are instrumental in the rational design and construction of crystalline solids with desired structures and properties. A key strategy involves the functionalization of the this compound backbone to create molecules with distinct and spatially separated coordination sites. This approach allows for programmed self-assembly of metal-organic frameworks (MOFs) and coordination polymers.

A notable example is the synthesis of 3-(1,3,5-trimethyl-4-1H-pyrazolyl)acetylacetone (HacacMePz), a derivative of this compound. acs.org This molecule is designed to be a heteroditopic ligand, featuring two different types of coordination sites:

A hard donor site composed of the acetylacetone (B45752) moiety, which can be deprotonated to form a bidentate O,O'-chelate. This site shows a high affinity for hard metal cations, such as Fe(III).

A soft donor site consisting of the N-donor atom of the pyrazole group. This site preferentially coordinates with softer metal cations like Ag(I) or Hg(II). acs.orgsciforum.net

This designed difference in coordination preference, based on the Hard and Soft Acids and Bases (HSAB) principle, is the cornerstone of its utility in crystal engineering. It enables a stepwise and selective approach to the synthesis of complex, well-ordered crystalline architectures. sciforum.net The restricted conformational freedom of the HacacMePz ligand, where the dihedral angle between the pyrazolyl and acetylacetone fragments is confined to approximately 90 ± 17°, further enhances the predictability of the resulting crystal structures. acs.org

Construction of Well-Ordered Bimetallic Coordination Polymers

The deliberate design of ligands derived from this compound has proven to be a successful strategy for the construction of well-ordered bimetallic coordination polymers. The distinct electronic and steric properties of the different coordination pockets within the functionalized ligand allow for the selective binding of different metal ions, leading to highly ordered heterometallic structures rather than random alloys. acs.orgsciforum.net

The synthesis of these bimetallic polymers typically follows a stepwise approach. First, a monometallic building block is synthesized by coordinating a hard metal ion to the hard O,O'-donor site of the ligand. In a subsequent step, this metal complex is used as a "metalloligand" and is crosslinked with a second, softer metal ion that coordinates to the available N-donor site. sciforum.net

Detailed research has demonstrated the successful synthesis of such bimetallic chains. For instance, an iron(III) complex, [Fe(acacMePz)₃], was first isolated, where three of the ditopic ligands coordinate to a single Fe(III) center through their acetylacetonate (B107027) groups. acs.org This complex was then reacted with silver(I) salts. The silver ions selectively coordinated to the nitrogen atoms of the pyrazolyl groups, linking the [Fe(acacMePz)₃] units into a one-dimensional coordination polymer. sciforum.net This selective complexation results in a well-defined, ordered arrangement of alternating iron and silver centers within the polymer chain. acs.orgsciforum.net

Another notable example is the creation of a mixed-valence copper(II)/copper(I) coordination polymer. This demonstrates that even subtle differences in Pearson hardness between different oxidation states of the same metal can be exploited for the selective construction of ordered bimetallic systems. acs.org

| Metal Combination | Ligand | Resulting Structure | Key Finding |

| Fe(III) / Ag(I) | 3-(1,3,5-trimethyl-4-1H-pyrazolyl)acetylacetone | One-dimensional coordination polymer | Stepwise, selective synthesis of a heterobimetallic MOF is achievable. sciforum.net |

| Fe(III) / Hg(II) | 3-(1,3,5-trimethyl-4-1H-pyrazolyl)acetylacetone | Coordination polymer | Demonstrates selective complexation with different soft cations. acs.org |

| Cu(II) / Cu(I) | 3-(1,3,5-trimethyl-4-1H-pyrazolyl)acetylacetone | Mixed-valence chain polymer | Sufficient selectivity can be achieved based on different oxidation states of the same metal. acs.org |

Design of Extended Structures through Selective Interactions

The design of extended structures, such as one-, two-, or three-dimensional coordination polymers, relies on the ability to control the connectivity and spatial arrangement of the molecular building blocks. Functionalized derivatives of this compound are particularly adept for this purpose due to the directional nature of the coordination bonds they form and the inherent structural information encoded within the ligand itself.

The selective interactions of the heteroditopic ligands derived from this compound are the driving force for the formation of these extended architectures. The coordination of a hard metal to the acetylacetonate site and a soft metal to the pyrazole site creates a well-defined connectivity pattern. The geometry of the ligand, including the relatively rigid angle between its two coordination sites, then dictates the propagation of the polymer chain in space. acs.org

Future Directions and Emerging Research Avenues for 3,4 Diacetylhexane 2,5 Dione

Exploration of Novel Derivatization Pathways

The presence of four carbonyl groups in 3,4-diacetylhexane-2,5-dione offers a rich landscape for chemical derivatization, particularly in the synthesis of complex heterocyclic systems. Future research is poised to explore novel reaction pathways that can selectively engage these functional groups to build molecular diversity.

One promising avenue is the controlled condensation with various dinucleophiles to construct novel polycyclic and fused heterocyclic scaffolds. The reaction of 1,4-dicarbonyl compounds to form five-membered heterocycles like furans, pyrroles, and thiophenes is a well-established synthetic strategy. wikipedia.org For this compound, the strategic selection of reaction conditions and reagents could lead to the regioselective formation of more intricate structures. For instance, reactions with hydrazine (B178648) derivatives could yield complex pyridazine (B1198779) or pyrazole-fused systems. Similarly, multicomponent reactions involving this compound, an amine, and a cyanide source could provide access to highly functionalized and sterically congested heterocyclic frameworks.

The exploration of domino and tandem reactions starting from this compound is another exciting frontier. A single, carefully designed reaction sequence could trigger a cascade of bond-forming events, rapidly assembling complex molecular architectures from a relatively simple starting material. This approach not only enhances synthetic efficiency but also opens up possibilities for creating novel molecular topologies that would be challenging to access through traditional stepwise synthesis.

Table 1: Potential Heterocyclic Systems from this compound Derivatization

| Reactant | Potential Heterocyclic Product |

|---|---|

| Hydrazine and its derivatives | Pyridazines, Pyrazoles |

| Primary amines | Pyrroles |

| Lawesson's reagent / P4S10 | Thiophenes |

| Ammonia or ammonium (B1175870) salts | Pyrroles |

| Hydroxylamine | Isoxazoles |

Catalytic Applications of this compound and its Metal Complexes

As a multidentate ligand, this compound is an excellent candidate for the formation of stable metal complexes. cymitquimica.com The coordination chemistry of this ligand with a variety of transition metals is an area ripe for investigation. The resulting metal complexes could exhibit novel structural motifs and electronic properties, making them attractive candidates for applications in catalysis.

Future research will likely focus on synthesizing and characterizing a range of metal complexes of this compound and evaluating their catalytic activity in various organic transformations. These could include oxidation, reduction, and carbon-carbon bond-forming reactions. The specific metal center and the coordination environment provided by the diketone ligand will play a crucial role in determining the catalytic performance. rsc.org The potential for these complexes to act as homogeneous or heterogeneous catalysts will also be an important area of study. Immobilization of these complexes on solid supports could lead to the development of robust and recyclable catalytic systems.

Moreover, the design of chiral metal complexes derived from this compound or its derivatives could open doors to asymmetric catalysis. The development of enantioselective catalysts is a major goal in modern synthetic chemistry, and these novel complexes could provide new tools for the synthesis of chiral molecules.

Computational Design of New Derivatives with Tunable Properties

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with desired properties. In the context of this compound, computational methods can be employed to predict the properties of its potential derivatives and guide synthetic efforts.

Density Functional Theory (DFT) and other quantum chemical methods can be used to study the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. This information can be used to predict their behavior in chemical reactions and to design new derivatization strategies. For example, computational studies could help in identifying the most reactive sites of the molecule and in predicting the regioselectivity of different reactions.

Furthermore, computational screening of virtual libraries of this compound derivatives can be used to identify candidates with specific properties, such as desired photophysical characteristics, binding affinities for biological targets, or catalytic activity. rsc.org This in silico approach can significantly accelerate the discovery of new functional molecules by prioritizing the most promising candidates for experimental synthesis and testing. The ability to tune the electronic and steric properties of the derivatives through targeted modifications will be a key focus of this research direction.

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic procedures from traditional batch methods to continuous flow chemistry offers numerous advantages, including improved safety, scalability, and process control. nih.govscielo.brmdpi.com The synthesis and derivatization of this compound are well-suited for integration into flow chemistry platforms.

Future research in this area will focus on developing continuous flow processes for the synthesis of this compound itself, as well as for its subsequent derivatization reactions. Flow reactors can provide precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields, improved selectivity, and reduced reaction times. soci.orgnih.gov The ability to perform multi-step syntheses in a continuous fashion without the need for intermediate isolation and purification is a significant advantage of flow chemistry. mdpi.com

Automated synthesis platforms, which combine robotics with flow chemistry, can further accelerate the exploration of the chemical space around this compound. soci.org These platforms can be programmed to perform a large number of reactions in a systematic and high-throughput manner, enabling the rapid generation of libraries of derivatives for screening and optimization.

Table 2: Advantages of Flow Chemistry for this compound Synthesis and Derivatization

| Feature | Benefit in the Context of this compound Chemistry |

|---|---|

| Precise control of reaction parameters | Improved yields and selectivity in derivatization reactions. |

| Enhanced heat and mass transfer | Safer handling of potentially exothermic reactions. |

| Scalability | Facile transition from laboratory-scale synthesis to larger-scale production. |

| Integration of in-line analysis | Real-time monitoring and optimization of reaction conditions. |

| Automation | High-throughput synthesis of derivative libraries. |

Investigations into Biological Activities of Derived Compounds

The diverse range of heterocyclic compounds that can be synthesized from this compound represents a rich source of potential new therapeutic agents. Many classes of heterocyclic compounds are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govmdpi.comresearchgate.netnih.govjddtonline.info

Future research will involve the systematic biological evaluation of libraries of this compound derivatives against a variety of biological targets. High-throughput screening assays can be used to identify initial "hit" compounds with promising activity. Subsequent lead optimization studies, guided by structure-activity relationship (SAR) analysis and computational modeling, can then be used to improve the potency and selectivity of these compounds.

The investigation of the mechanism of action of any biologically active derivatives will be a crucial aspect of this research. Understanding how these compounds interact with their biological targets at the molecular level is essential for their development as potential drugs. The unique structural features of the derivatives of this compound may lead to novel mechanisms of action and the identification of new therapeutic targets. The potential for metal complexes of these derivatives to act as therapeutic agents is also an intriguing area for future exploration. nih.govnih.govresearchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Furan (B31954) |

| Pyrrole (B145914) |

| Thiophene |

| Pyridazine |

| Pyrazole (B372694) |

Q & A

Basic: What are the optimal conditions for synthesizing 3,4-Diacetylhexane-2,5-dione to maximize yield and purity?

Methodological Answer:

The synthesis typically involves acetylation of 2,5-hexanedione using acetic anhydride or acetyl chloride in the presence of a catalyst like sulfuric acid or Lewis acids. Key parameters include:

- Temperature Control : Maintain reaction temperatures between 80–100°C to avoid side reactions like over-acetylation or decomposition .

- Solvent Selection : Use aprotic solvents (e.g., dichloromethane or THF) to enhance reaction efficiency .